

Section 1: Compound Identity and Physicochemical Properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *N*-methyl-*N*-(4-morpholin-4-ylbenzyl)amine

Cat. No.: B065568

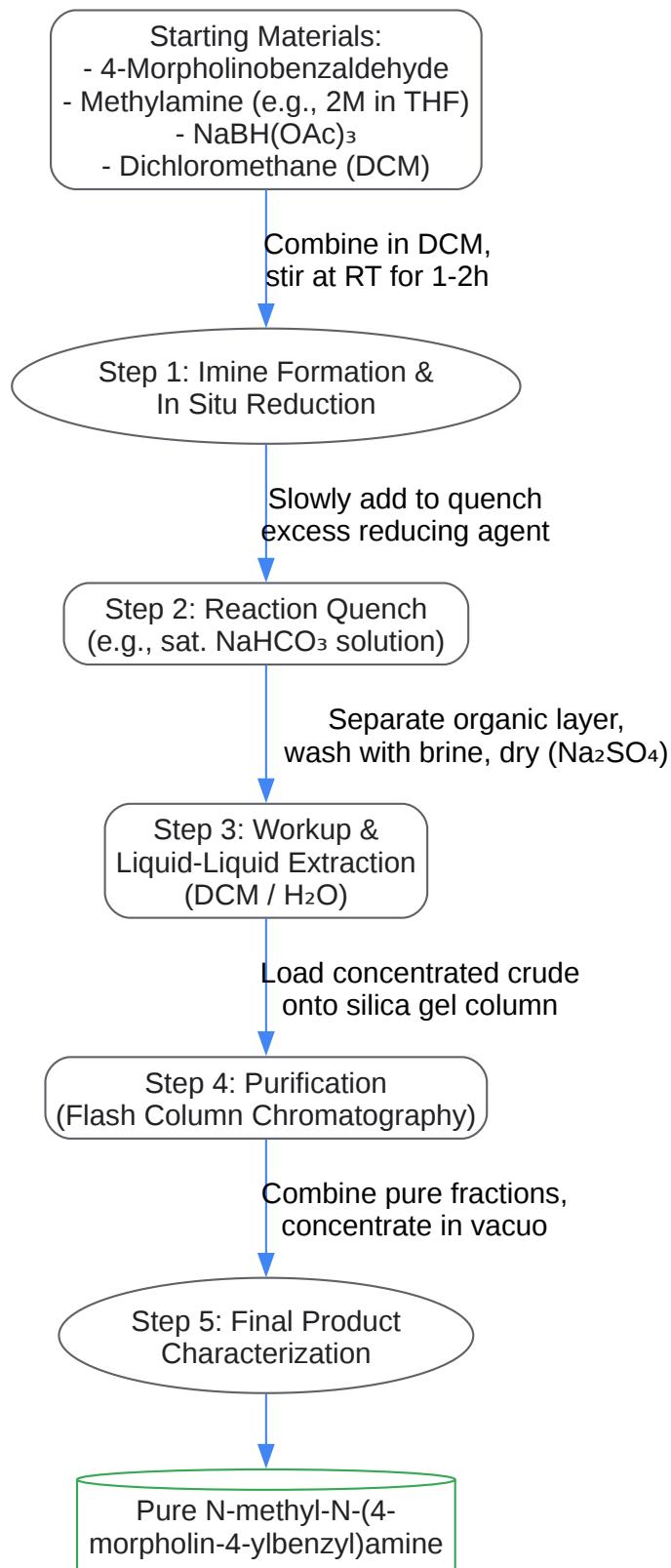
[Get Quote](#)

N-methyl-N-(4-morpholin-4-ylbenzyl)amine is a synthetic organic compound featuring a central benzylamine core substituted with a methyl group on the nitrogen and a morpholine ring at the para position of the phenyl ring.

Chemical Structure:

Caption: Chemical structure of **N-methyl-N-(4-morpholin-4-ylbenzyl)amine**.

Core Properties Summary:


Property	Value	Source
IUPAC Name	N-methyl-N-(4-morpholin-4-ylbenzyl)amine	-
CAS Number	179328-22-4	[1]
Molecular Formula	C ₁₂ H ₁₈ N ₂ O	Calculated
Molecular Weight	206.28 g/mol	Calculated
Appearance	Predicted: Colorless to yellow oil or low-melting solid	Inferred
pKa (Conjugate Acid)	Predicted: ~8.5 - 9.5	Inferred from similar tertiary amines
LogP	Predicted: ~1.5 - 2.5	Inferred from structural analogs

Section 2: Synthesis and Purification Protocol

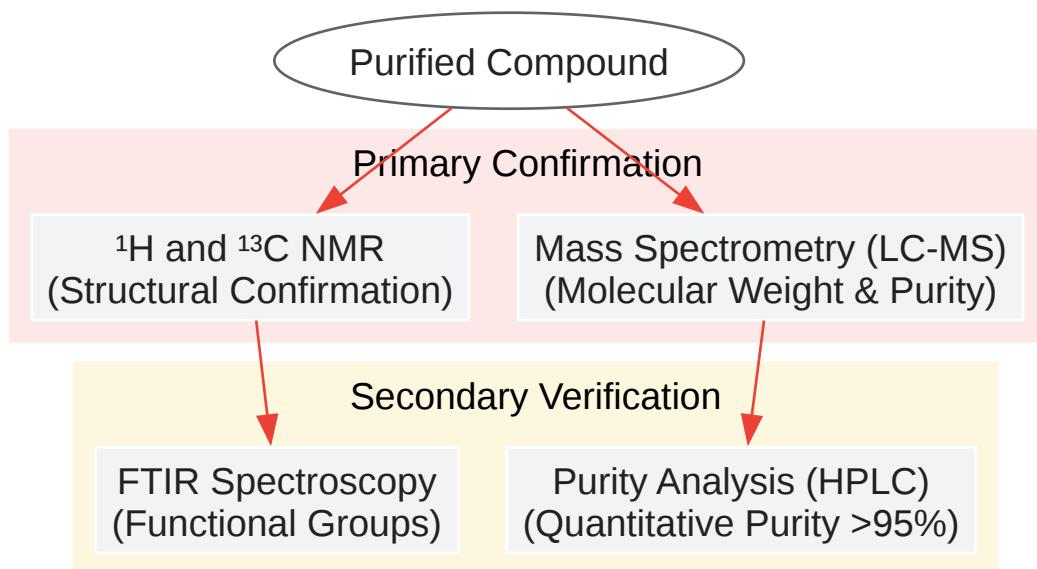
The most direct and efficient synthesis of **N-methyl-N-(4-morpholin-4-ylbenzyl)amine** is through the reductive amination of 4-morpholinobenzaldehyde with methylamine.[\[2\]](#)[\[3\]](#) This one-pot reaction involves the formation of an intermediate imine, which is then reduced in situ to the desired secondary amine.[\[4\]](#)

Rationale for Method Selection: Reductive amination is a cornerstone of amine synthesis in medicinal chemistry due to its high efficiency, broad substrate scope, and operational simplicity.[\[3\]](#)[\[4\]](#) The choice of reducing agent is critical. While sodium borohydride (NaBH₄) can be used, it can also reduce the starting aldehyde.[\[2\]](#) A milder, more selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) is preferred as it selectively reduces the imine intermediate over the carbonyl group, leading to higher yields and purity.[\[2\]](#)[\[5\]](#)

Proposed Synthesis Workflow:

[Click to download full resolution via product page](#)

Caption: Proposed workflow for synthesis and purification.


Detailed Experimental Protocol:

- Reaction Setup: To a solution of 4-morpholinobenzaldehyde (1.0 eq) in anhydrous dichloromethane (DCM, ~0.2 M) in a round-bottom flask under an inert atmosphere (N_2), add methylamine (1.2 eq, e.g., as a 2.0 M solution in THF). Stir the mixture at room temperature for 30 minutes to facilitate imine formation.
- Reduction: Add sodium triacetoxyborohydride ($NaBH(OAc)_3$) (1.5 eq) portion-wise over 15 minutes. The reaction is mildly exothermic. Allow the reaction to stir at room temperature for 3-6 hours, monitoring progress by TLC or LC-MS.
- Workup: Upon completion, carefully quench the reaction by slow addition of a saturated aqueous solution of sodium bicarbonate ($NaHCO_3$). Stir vigorously for 20 minutes. Transfer the mixture to a separatory funnel and separate the layers.
- Extraction: Extract the aqueous layer with DCM (2x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure to yield the crude product.
- Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient elution system (e.g., 0-10% methanol in dichloromethane) to isolate the pure **N-methyl-N-(4-morpholin-4-ylbenzyl)amine**.

Section 3: Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and structure of the synthesized compound.

Analytical Workflow:

[Click to download full resolution via product page](#)

Caption: Standard analytical workflow for compound validation.

Expected Analytical Data:

- ¹H NMR (Proton NMR): The proton NMR spectrum is expected to show characteristic signals for the methyl group (a singlet, ~2.2-2.4 ppm), the benzylic methylene protons (a singlet, ~3.4-3.6 ppm), the aromatic protons on the benzene ring (two doublets, ~6.8-7.3 ppm), and the methylene protons of the morpholine ring (two triplets, ~2.8-3.2 ppm and ~3.7-3.9 ppm).
- ¹³C NMR (Carbon NMR): The spectrum should display the correct number of unique carbon signals corresponding to the structure, including signals for the N-methyl, benzylic CH₂, aromatic carbons, and morpholine carbons.
- Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry in positive ion mode should show a prominent [M+H]⁺ ion at m/z 207.29, confirming the molecular weight.
- Purity Assessment (HPLC): A reverse-phase HPLC analysis should indicate a purity of ≥95% for use in biological or further chemical assays.

Section 4: Potential Biological and Pharmacological Relevance

While no specific biological activity has been documented for **N-methyl-N-(4-morpholin-4-ylbenzyl)amine** in peer-reviewed literature, its structural motifs are prevalent in pharmacologically active compounds.

- The Morpholine Moiety: The morpholine ring is a common heterocycle in medicinal chemistry, often introduced to improve aqueous solubility, metabolic stability, and pharmacokinetic profiles.^[6] It is a structural component in numerous approved drugs, including kinase inhibitors and receptor antagonists.^[6]
- The Benzylamine Scaffold: Substituted benzylamines are a versatile class of compounds that can interact with a wide range of biological targets, particularly in the central nervous system.^[7] They often serve as key building blocks for therapeutic agents.^[7]

The combination of these two pharmacophores suggests that **N-methyl-N-(4-morpholin-4-ylbenzyl)amine** could be a valuable candidate for screening in various drug discovery programs, particularly those targeting CNS receptors or kinases. It may be used as a biochemical reagent for life science research.^[8]

Section 5: Safety and Handling

No specific toxicity data is available for this compound. Therefore, it must be handled with the standard precautions applicable to novel research chemicals and tertiary amines.

- Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves (e.g., nitrile).
- Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential vapors. Avoid direct contact with skin and eyes.
- Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.
- Disposal: Dispose of waste in accordance with local, state, and federal regulations for chemical waste.

References

- ChemBK. (n.d.). 4-(MORPHOLIN-4-YLMETHYL)ANILINE.

- InfochemsDB. (n.d.). **N-METHYL-N-(4-MORPHOLIN-4-YLBENZYL)AMINE SYNTHESIS.**
- Wikipedia. (2023). N-Methylmorpholine.
- Chemsr. (n.d.). 4-Morpholinoaniline | CAS#:2524-67-6.
- ResearchGate. (2013). Morpholines. Synthesis and Biological Activity.
- Master Organic Chemistry. (2017). Reductive Amination, and How It Works.
- Zhu, M., et al. (n.d.). Synthesis of N-Methylmorpholine from Morpholine and Dimethyl Carbonate.
- Google Patents. (n.d.). CN111675677B - Synthesis process of N-methylmorpholine.
- PubChem. (n.d.). 4-(Morpholinomethyl)aniline.
- Journal of Chemical Education. (2006). Reductive Amination: A Remarkable Experiment for the Organic Laboratory.
- Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. N-METHYL-N-(4-MORPHOLIN-4-YLBENZYL)AMINE [infochems.co.kr]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. gctlc.org [gctlc.org]
- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. chemimpex.com [chemimpex.com]
- 8. 4-Morpholinoaniline | CAS#:2524-67-6 | Chemsr [chemsrc.com]
- To cite this document: BenchChem. [Section 1: Compound Identity and Physicochemical Properties]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b065568#n-methyl-n-4-morpholin-4-ylbenzyl-amine-basic-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com